Synthesis and Characterization of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
Synthesis and Characterization of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
Introduction & Strategic Significance
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Recognized as a highly effective bioisostere of the purine ring, it mimics the adenine core to competitively bind the ATP-binding pockets of various kinases, making it a cornerstone in oncology drug development[1]. Specifically, the 5-fluoro derivative, 5-fluoro-1H-pyrazolo[3,4-c]pyridine , serves as a highly versatile precursor. The strategic placement of the fluorine atom modulates the physicochemical properties of the core (e.g., lowering pKa and increasing lipophilicity) and provides a distinct vector for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[2]. Furthermore, sulfonamide derivatives of this specific scaffold have recently demonstrated profound efficacy as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[3].
Physicochemical Profile
Summarized below are the core physicochemical parameters of the synthesized scaffold to guide downstream formulation and handling[4].
| Property | Value |
| Chemical Name | 5-Fluoro-1H-pyrazolo[3,4-c]pyridine |
| CAS Registry Number | 1260664-19-4 |
| Molecular Formula | C₆H₄FN₃ |
| Molecular Weight | 137.12 g/mol |
| Predicted cLogP | ~0.5 |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | 0°C to 4°C, desiccated |
Synthetic Strategy & Mechanistic Rationale
The de novo construction of the 1H-pyrazolo[3,4-c]pyridine core is most efficiently achieved through an adaptation of the classical Huisgen/Jacobson indazole synthesis[2].
Causality in Precursor Selection: To achieve the C-5 fluorine substitution on the final pyrazolopyridine, the synthesis must commence with 6-fluoro-4-methylpyridin-3-amine . The C-6 fluorine of the pyridine precursor directly translates to the C-5 position of the fused bicyclic system due to the regiochemistry of the cyclization onto the adjacent C-4 methyl group.
Causality in Solvent & Reagent Selection: While classical cyclizations rely on benzene or toluene, adapting the protocol with 1,2-dichloroethane (DCE) as a co-solvent with acetic anhydride (Ac₂O) drastically improves the thermal stability of the highly reactive diazonium intermediate. This specific solvent system promotes the clean precipitation of the 1-acetylated intermediate, completely circumventing the need for labor-intensive silica gel chromatography. Subsequent deacetylation utilizing sodium methoxide (NaOMe) in methanol provides a mild, chemoselective cleavage of the N-acetyl bond without risking SNAr degradation of the sensitive C-5 fluorine atom.
Figure 1: Two-step synthesis of 5-fluoro-1H-pyrazolo[3,4-c]pyridine via modified Huisgen cyclization.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-5-fluoro-1H-pyrazolo[3,4-c]pyridine
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Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-fluoro-4-methylpyridin-3-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve an approximate 0.2 M concentration.
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Acetylation: Add acetic anhydride (Ac₂O, 3.0 eq) and stir at room temperature for 90 minutes to ensure complete N-acetylation of the primary amine.
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Diazotization & Cyclization: Introduce sodium nitrite (NaNO₂, 4.0 eq) to the mixture. Stir at room temperature for 3 hours to initiate diazonium salt formation, then elevate the temperature to 90 °C and reflux overnight (16–20 hours)[2].
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Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Quench the residue with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).
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Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The resulting 1-acetyl intermediate typically precipitates as a highly pure solid and can be used directly in the next step without further purification.
Step 2: Deacetylation to 5-Fluoro-1H-pyrazolo[3,4-c]pyridine
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Solvolysis: Suspend the crude 1-acetyl-5-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous methanol (MeOH) (0.1 M).
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Deprotection: Add a solution of sodium methoxide (NaOMe, 1.5 eq, 25% wt in MeOH) dropwise. Stir the reaction at room temperature for 1 hour.
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Self-Validation Check: Monitor the reaction progress via LC-MS. The acetylated starting material (m/z 180) should rapidly and cleanly convert to the product mass (m/z 138).
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Quenching: Neutralize the reaction mixture by carefully adding 1M HCl in MeOH until the pH reaches ~6.0, then concentrate the mixture under reduced pressure.
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Final Isolation: Resuspend the crude solid in water, adjust to pH 9–10 with 1M NaOH, and extract with EtOAc (3 × 50 mL). Dry the organic layers over MgSO₄, filter, and evaporate to yield the pure 5-fluoro-1H-pyrazolo[3,4-c]pyridine as an off-white solid[2].
Characterization & Analytical Validation
To confirm the structural integrity and purity of the synthesized core, the following analytical signatures are expected:
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LC-MS (ESI+) : [M+H]⁺ expected at m/z 138.1.
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 13.65 (br s, 1H, Pyrazole N-H) – Confirms successful deacetylation.
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δ 8.52 (s, 1H, Pyridine C7-H) – Singlet character confirms the lack of adjacent protons on the pyridine ring.
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δ 8.15 (s, 1H, Pyrazole C3-H) – Diagnostic sharp peak for the pyrazole ring.
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δ 7.68 (d, J = 8.5 Hz, 1H, Pyridine C4-H) – Exhibits characteristic ortho-coupling to the C-5 fluorine atom, validating regiochemistry.
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Vectorial Functionalization in Drug Discovery
The true utility of 5-fluoro-1H-pyrazolo[3,4-c]pyridine lies in its capacity for orthogonal, multi-vector functionalization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) across four distinct growth vectors[2].
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N-1 / N-2 Vector: The pyrazole nitrogen can be selectively alkylated or protected (e.g., with SEM-Cl or THP) to direct subsequent metalations or to lock the tautomeric state.
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C-3 Vector: Iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling enables the introduction of diverse aryl or heteroaryl groups at the C-3 position.
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C-5 Vector: The fluorine atom serves as an excellent leaving group for Pd-catalyzed Buchwald-Hartwig aminations or direct SNAr reactions with secondary amines.
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C-7 Vector: The highly electron-deficient nature of the pyridine ring allows for regioselective metalation at C-7 using Knochel's base (TMPMgCl·LiCl). This non-nucleophilic, sterically hindered base selectively deprotonates C-7 without displacing the C-5 fluorine, enabling subsequent trapping with electrophiles (e.g., iodine) or Negishi cross-couplings.
Figure 2: Vectorial functionalization pathways for the 5-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold.
References
- A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint.
- 5-Fluoro-1H-pyrazolo[3,4-c]pyridine Product Inform
